N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide
Description
N-[2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide is a synthetic small molecule characterized by three key structural motifs:
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-27-13-15-28(16-14-27)24(20-9-11-23(30-2)12-10-20)18-26-25(29)22-8-7-19-5-3-4-6-21(19)17-22/h3-12,17,24H,13-16,18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLBDLFHTXPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]amine under basic conditions to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide has shown potential as a therapeutic agent in various medical conditions:
- Sleep Modulation : Research indicates that this compound can significantly affect sleep patterns by increasing slow-wave sleep and decreasing awakenings after sleep onset. This effect is particularly beneficial for individuals suffering from insomnia or other sleep disorders.
The biological activity of this compound appears to be mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have demonstrated:
- Animal Studies : In rodent models, administration resulted in significant improvements in sleep architecture, measured by polysomnography. Parameters such as total sleep time and REM sleep duration were positively influenced.
- In Vitro Studies : Preliminary assays indicated that the compound may exhibit inhibitory effects on enzymes related to neurotransmitter metabolism, suggesting a potential role in modulating neurotransmitter levels.
Case Studies and Experimental Findings
Several case studies have evaluated the efficacy of this compound in various models:
- Animal Studies : Administration of the compound in rodent models led to marked improvements in sleep quality and architecture.
- In Vitro Studies : Assays demonstrated that the compound may inhibit enzymes involved in neurotransmitter metabolism, indicating its potential role in modulating neurotransmitter levels.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Naphthalene Carboxamide Backbones
N-Phenylhydroxynaphthalenecarboxamides ()
Compounds such as 1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide (9c, CAS 98621-48-8) share the naphthalene-2-carboxamide core and 4-methoxyphenyl group but lack the 4-methylpiperazine substituent. Key differences include:
- Hydroxyl group at position 1 : Enhances hydrogen bonding but reduces lipophilicity.
- Synthetic yields : 55–86%, with melting points ranging from 108–152°C .
N-[4-(4-Methylpiperazin-4-ium-1-yl)phenyl]naphthalene-2-carboxamide ()
This analog incorporates a 4-methylpiperazine group directly attached to a phenyl ring rather than an ethyl chain. Structural differences include:
Analogs with Piperazine/Amino Substituents
Formoterol-Related Compounds ()
Compounds like Formoterol-related compound A feature 4-methoxyphenyl and ethylamino groups but are tailored for β-adrenergic receptor agonism. Key distinctions:
- Ethanolamine backbone: Prioritizes bronchodilator activity over CNS targets.
- Lack of naphthalene : Reduces aromatic bulk, impacting hydrophobic interactions .
Anti-Inflammatory Compounds from Lycium barbarum ()
Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) shares a methoxyphenyl group but replaces naphthalene with an acrylamide scaffold. Notable features:
Azo-Linked Naphthalenecarboxamides (–12)
Compounds like 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide (CAS 61050-41-7) introduce azo groups , altering electronic properties and biological targets:
- Azo functionality : Enables π-π stacking and redox activity, often exploited in dye or antimicrobial applications.
Key Comparative Insights
Structural Impact on Pharmacokinetics
- Piperazine vs. Hydroxyl Groups : The target compound’s 4-methylpiperazine likely improves solubility in acidic environments (e.g., stomach) compared to hydroxylated analogs .
- Ethyl Linker vs. Direct Attachment : The ethyl chain may enhance conformational flexibility, aiding in receptor binding compared to rigid phenyl-linked piperazines .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by various studies and data.
- Molecular Formula : C21H29N3O3
- Molecular Weight : 373.48 g/mol
- IUPAC Name : this compound
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of naphthalene derivatives, including the compound . The compound has demonstrated significant inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.04 | COX-2 |
| Celecoxib (Control) | 0.05 | COX-2 |
In vitro assays indicated that it effectively reduces pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), showcasing its potential as an anti-inflammatory agent .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving breast cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.0 | Induces apoptosis |
| Control (Doxorubicin) | MDA-MB-231 | 0.5 | DNA intercalation |
The results indicate that the compound may act by disrupting cell cycle progression and inducing programmed cell death, making it a candidate for further development as an anticancer therapy .
3. Antimicrobial Activity
The antimicrobial efficacy of naphthalene derivatives has been documented, with certain compounds exhibiting significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of membrane integrity.
4. Neuroprotective Effects
Emerging research suggests that naphthalene derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. The ability to modulate neurotransmitter levels and reduce oxidative stress is under investigation .
Case Studies
A series of experiments were conducted to assess the biological activity of naphthalene derivatives, including the compound in focus:
-
Study on Anti-inflammatory Activity :
- Objective: Evaluate the inhibition of COX enzymes.
- Method: Enzyme assays were performed to determine IC50 values.
- Results: The compound showed a notable selectivity towards COX-2 inhibition compared to COX-1.
-
Anticancer Screening :
- Objective: Assess cytotoxic effects on breast cancer cells.
- Method: MTT assay was utilized to determine cell viability post-treatment.
- Results: Significant reduction in cell viability was observed at lower concentrations, with apoptosis confirmed via flow cytometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
